molecular formula C8H5LiO3S B8693582 Lithium benzofuran-2-sulfinate

Lithium benzofuran-2-sulfinate

Cat. No.: B8693582
M. Wt: 188.2 g/mol
InChI Key: DUMDDGHNCSUHMI-UHFFFAOYSA-M
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Description

Lithium benzofuran-2-sulfinate ( 124043-83-0) is a high-purity sulfinate salt with the molecular formula C8H5LiO3S and a molecular weight of 188.13 g/mol. This compound is a valuable reagent in modern organosulfur chemistry, serving as a powerful and versatile building block for the synthesis of diverse sulfur-containing compounds . Its utility stems from its ability to act as a precursor for sulfonyl, sulfenyl, or sulfinyl groups under controlled reaction conditions, enabling the formation of key bonds such as S–S, N–S, and C–S . Researchers employ this compound for constructing vital structures like sulfonamides, sulfones (including vinyl sulfones), and sulfides . It also plays a critical role in emerging methodologies, including sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and site-selective C–H functionalization . The benzofuran moiety further enhances its applicability in synthesively valuable heterocyclic systems . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C8H5LiO3S

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;1-benzofuran-2-sulfinate

InChI

InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1

InChI Key

DUMDDGHNCSUHMI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Lithium benzofuran-2-sulfinate serves as an important reagent in organic chemistry, particularly for the formation of carbon-sulfur bonds. It is utilized in various synthetic pathways to create organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals.

Key Reactions and Mechanisms

  • Sulfonylation Reactions : this compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This is crucial in synthesizing sulfonamides and other sulfonyl compounds.
  • Formation of Carbon-Sulfur Bonds : The compound is effective in forming carbon-sulfur bonds through nucleophilic substitution reactions, which are essential for creating complex molecular architectures.
Reaction TypeExample CompoundYield (%)
SulfonylationSulfonamide derivatives75-90
Carbon-Sulfur BondingVarious thioethers80-95

Medicinal Chemistry

Recent studies highlight the potential of this compound in medicinal chemistry, particularly in the development of inhibitors for specific biological targets.

Case Study: KAT6A Inhibitors

A notable application is its role as a precursor in synthesizing selective inhibitors for KAT6A (a lysine acetyltransferase), which is implicated in various cancers.

  • Discovery and Characterization : A study reported the synthesis of a potent KAT6A inhibitor derived from this compound, demonstrating significant biological activity with an IC50 value of 24 nM in vitro .
  • Mechanistic Insights : The compound showed a rapid decline in acetylation levels of histone H3K23 after treatment, indicating its potential for epigenetic modulation .

Materials Science

This compound has also been explored for its applications in materials science, particularly in the development of advanced materials for energy storage.

Case Study: Lithium-Ion Batteries

The compound has been investigated as part of electrolyte solutions for lithium-ion batteries, enhancing their performance characteristics.

  • Electrolyte Formulation : Research indicates that incorporating this compound into non-aqueous electrolyte solutions improves ionic conductivity and overall battery efficiency .
  • Performance Metrics : Batteries utilizing this compound demonstrated improved charge-discharge cycles and stability under varying temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group acts as a potent nucleophile, enabling:

a. Alkylation and Arylation

  • Reacts with alkyl/aryl halides (R–X) to form sulfones via S–C bond formation. Example:

    Li-benzofuran-2-sulfinate+R–XCu, DMFR–SO2-benzofuran+LiX\text{Li-benzofuran-2-sulfinate} + \text{R–X} \xrightarrow{\text{Cu, DMF}} \text{R–SO}_2\text{-benzofuran} + \text{LiX}

    Yields range from 65–92% depending on R–X (e.g., benzyl bromide: 85% yield) .

b. Sulfonamide Formation

  • Reacts with amines (R–NH₂) and N-chlorosuccinimide (NCS) to generate sulfonamides:

    Li-benzofuran-2-sulfinate+R–NH2NCSR–NHSO2-benzofuran+LiCl\text{Li-benzofuran-2-sulfinate} + \text{R–NH}_2 \xrightarrow{\text{NCS}} \text{R–NHSO}_2\text{-benzofuran} + \text{LiCl}

    Morpholine derivatives achieved 78% yield under optimized conditions .

Cross-Coupling Reactions

a. Copper-Catalyzed Coupling

  • Participates in Ullmann-type couplings with aryl iodides:

    Li-benzofuran-2-sulfinate+Ar–ICuI, ligandAr–SO2-benzofuran+LiI\text{Li-benzofuran-2-sulfinate} + \text{Ar–I} \xrightarrow{\text{CuI, ligand}} \text{Ar–SO}_2\text{-benzofuran} + \text{LiI}

    Electron-deficient aryl iodides showed superior reactivity (e.g., 4-nitroiodobenzene: 88% yield) .

b. Electrophilic Functionalization

  • Converts to sulfonyl fluorides using N-fluorobenzenesulfonimide (NFSI):

    Li-benzofuran-2-sulfinate+NFSIF–SO2-benzofuran+byproducts\text{Li-benzofuran-2-sulfinate} + \text{NFSI} \rightarrow \text{F–SO}_2\text{-benzofuran} + \text{byproducts}

    This method produced PyFluor analogs in 72% yield .

Oxidation and Reduction Pathways

a. Oxidation to Sulfonic Acids

  • Treatment with H₂O₂ in acidic media yields sulfonic acids:

    Li-benzofuran-2-sulfinateH2O2,H+HO3S–benzofuran+LiOH\text{Li-benzofuran-2-sulfinate} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{HO}_3\text{S–benzofuran} + \text{LiOH}

    Quantitative conversion observed at 0°C .

b. Reductive Cleavage

  • Sodium borohydride reduces the sulfinate to thiols in ethanol:

    Li-benzofuran-2-sulfinateNaBH4HS–benzofuran+LiOH\text{Li-benzofuran-2-sulfinate} \xrightarrow{\text{NaBH}_4} \text{HS–benzofuran} + \text{LiOH}

    Requires anhydrous conditions (yield: 68%) .

Mechanistic Insights and Selectivity

The benzofuran ring’s electron-rich nature directs electrophilic substitution to the 5-position, while the sulfinate group stabilizes intermediates via lithium coordination. Key observations:

  • Steric Effects : Bulky substituents at the 3-position of benzofuran reduce coupling efficiency by 40–60% .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving S-arylation yields by 25% .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ .

  • Storage : Requires inert atmosphere (Ar/N₂) at −20°C to prevent oxidation.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Lithium benzofuran-2-sulfinate belongs to the broader class of lithium sulfinates, which differ from sulfonates (e.g., 4-methylbenzenesulfonate) in oxidation state and geometry. Sulfinates (-SO₂⁻) exhibit a bent geometry around the sulfur atom, while sulfonates (-SO₃⁻) adopt a trigonal planar structure. This distinction impacts their crystal packing and solubility. For example, crystallographic studies of 2-aminoanilinium 4-methylbenzenesulfonate () reveal extensive hydrogen-bonding networks between sulfonate oxygens and ammonium groups, contributing to high thermal stability .

Table 1: Structural Properties of Lithium Sulfinate vs. Sulfonate Derivatives

Property This compound Lithium 4-Methylbenzenesulfonate
Oxidation State of S +4 +6
Geometry Bent (SO₂⁻) Trigonal planar (SO₃⁻)
Common Solvents DMSO, DMF Water, Ethanol
Thermal Stability* Moderate High

*Thermal stability inferred from sulfonate crystallography data .

Industrial and Trade Context

This compound is a niche compound compared to high-volume lithium derivatives like lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), which dominate industrial applications. As shown in EU trade data (), lithium carbonate and hydroxide are critical for battery production, ceramics, and pharmaceuticals, with annual trade flows exceeding thousands of metric tons . In contrast, benzofuran-2-sulfinate is likely restricted to laboratory-scale use, such as in specialty organic synthesis.

Pharmacological Comparisons

While lithium carbonate is a cornerstone therapy for bipolar disorder (), this compound’s pharmacological profile remains unexplored in the provided literature. Clinical studies comparing lithium salts (e.g., carbonate, citrate) with mood stabilizers like valproate highlight lithium’s unique efficacy in reducing manic symptoms (, Figure 1). This contrasts with sulfonates, which are occasionally used in prodrug designs for enhanced solubility.

Preparation Methods

Sulfur Dioxide Insertion with Organolithium Reagents

A scalable method employs sulfur dioxide (SO₂) insertion into benzofuran-2-lithium, generated via direct lithiation of benzofuran. The reaction uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate:

Benzofuran+LiBenzofuran-2-LiDABSOLi-sulfinate\text{Benzofuran} + \text{Li} \rightarrow \text{Benzofuran-2-Li} \xrightarrow{\text{DABSO}} \text{Li-sulfinate}

Optimized Protocol :

  • Generate benzofuran-2-lithium by treating benzofuran with lithium diisopropylamide (LDA) at −78°C.

  • Introduce DABSO at 0°C, followed by gradual warming to room temperature.

  • Isolate the product via vacuum filtration.

Advantages :

  • High regioselectivity (>90%).

  • Compatible with sensitive functional groups.

Transition Metal-Catalyzed Sulfination

Palladium or copper catalysts facilitate cross-coupling between benzofuran derivatives and sulfinating agents. For example, Pd(OAc)₂ catalyzes the reaction between 2-iodobenzofuran and sodium sulfinates:

2-Iodobenzofuran+NaSO2RPd(OAc)2Benzofuran-2-sulfinate\text{2-Iodobenzofuran} + \text{NaSO}2\text{R} \xrightarrow{\text{Pd(OAc)}2} \text{Benzofuran-2-sulfinate}

Conditions :

  • Catalyst: 5 mol% Pd(OAc)₂

  • Ligand: XPhos (2 mol%)

  • Solvent: DMF, 80°C

  • Yield: 65–80%

Oxidative Cyclization of 1,6-Enynes with Sodium Sulfinates

Silver-catalyzed oxidative cyclization offers a one-pot route to sulfonylated benzofurans, which are subsequently converted to sulfinates. For instance:

1,6-Enyne+NaSO2ArAgNO3Sulfonylated benzofuranLiOHLi-sulfinate\text{1,6-Enyne} + \text{NaSO}2\text{Ar} \xrightarrow{\text{AgNO}3} \text{Sulfonylated benzofuran} \xrightarrow{\text{LiOH}} \text{Li-sulfinate}

Reaction Parameters :

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent: Acetonitrile, 60°C

  • Yield: 70–85%

Mechanistic Insight :
The Ag catalyst promotes radical-based sulfonylation, followed by cyclization to form the benzofuran core.

Comparative Analysis of Preparation Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Scalability
Direct LithiationBenzofuran-2-sulfinic acidLiOH60–7595+Moderate
Organolithium + DABSOBenzofuranLDA, DABSO70–8590–95High
Pd-Catalyzed Coupling2-IodobenzofuranPd(OAc)₂, XPhos65–8085–90Low
Ag-Catalyzed Cyclization1,6-EnynesAgNO₃, TBHP70–8588–93Moderate

Key Observations :

  • Organolithium-DABSO methods offer the highest yields and scalability but require cryogenic conditions.

  • Transition metal-catalyzed routes enable modular synthesis but face limitations in catalyst cost and product isolation.

Challenges and Optimization Strategies

  • Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use rigorously dried solvents.

  • Byproduct Formation : Employ scavengers like molecular sieves or MgSO₄ to sequester water.

  • Low Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) or co-solvents (THF:H₂O mixtures) .

Q & A

Q. What are the established synthetic routes for lithium benzofuran-2-sulfinate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via sulfonation of benzofuran derivatives followed by lithiation. A common precursor, benzofuran-2-sulfonyl chloride (CAS 17070-58-5, mp 79–81°C), can be reduced to the sulfinic acid and subsequently treated with lithium hydroxide . Optimization involves controlling temperature (e.g., maintaining sub-zero conditions during lithiation) and solvent choice (e.g., THF or diethyl ether). Yield improvements may require iterative testing of stoichiometric ratios and reaction times, with purity confirmed by NMR and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzofuran backbone and sulfinate group.
  • IR spectroscopy : Detection of S=O stretching vibrations (~1050–1150 cm1^{-1}).
  • X-ray crystallography : Resolves Li coordination geometry and confirms structural integrity.
  • Elemental analysis : Validates stoichiometry. For novel compounds, full spectral data and crystallographic coordinates must be archived in supporting information, per journal guidelines .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

The compound is hygroscopic and reacts with protic solvents (e.g., water, alcohols). Solubility is highest in polar aprotic solvents like DMSO or DMF. Stability tests under inert atmospheres (argon/nitrogen) at –20°C show minimal decomposition over 6 months. Conduct time-resolved UV-Vis or NMR studies to assess degradation kinetics .

Q. What are the primary reactivity patterns of this compound in organic transformations?

It acts as a nucleophile in SN_\text{N}2 reactions and participates in cross-coupling via transition-metal catalysis. Reactivity screens should compare outcomes with analogous sulfinates (e.g., aryl or alkyl variants) under standardized conditions (e.g., Pd-catalyzed couplings). Monitor by TLC/GC-MS and isolate products for structural validation .

Q. What safety protocols are critical when handling this compound?

Use inert atmosphere gloveboxes for air-sensitive steps. Avoid skin contact (potential irritant) and ensure proper ventilation. Material Safety Data Sheets (MSDS) for precursors like benzofuran-2-sulfonyl chloride should inform risk assessments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and electronic structure of this compound?

Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and transition states for sulfinate-mediated reactions. Molecular Dynamics (MD) simulations model solvation effects and Li+^+ coordination. Validate predictions against experimental kinetics (e.g., Hammett plots) and spectroscopic data .

Q. What mechanistic insights explain contradictory reports on the catalytic activity of this compound in asymmetric synthesis?

Discrepancies may arise from solvent-dependent aggregation states of Li+^+ or competing reaction pathways. Use kinetic isotope effects (KIEs) and stereochemical probes (e.g., enantiomerically enriched substrates) to distinguish mechanisms. Meta-analyses of published data using heterogeneity metrics (e.g., I2^2 statistic) can quantify variability across studies .

Q. How does this compound compare to other Group 1 sulfinates in mediating C–S bond formation?

Design a systematic study comparing Li, Na, and K sulfinates in model reactions (e.g., Michael additions). Monitor reaction rates (Arrhenius plots), stereoselectivity, and byproduct profiles. Use X-ray absorption spectroscopy (XAS) to correlate cation size with coordination geometry .

Q. What strategies resolve conflicting data on the compound’s thermal stability in solid-state vs. solution-phase environments?

Perform thermogravimetric analysis (TGA) for solid-state decomposition and compare with solution-phase NMR kinetics. Control for moisture and oxygen via rigorous Schlenk techniques. Apply multivariate analysis to identify confounding variables (e.g., residual solvent) .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

Evaluate solvent replacements (e.g., cyclopentyl methyl ether instead of THF) and catalytic lithiation methods. Use life-cycle assessment (LCA) tools to quantify waste reduction. Collaborate with databases like ACS Green Chemistry Institute® for benchmarking .

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